

Spectroscopic Analysis for the Definitive Identification of 3-Bromooctane

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Compound of Interest		
Compound Name:	3-Bromooctane	
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A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the synthesis and characterization of halogenated hydrocarbons, definitive structural confirmation is paramount. This guide provides a comprehensive comparison of the spectroscopic data for **3-Bromooctane** against its constitutional isomers, **1-Bromooctane** and **2-Bromooctane**. Through a detailed analysis of Mass Spectrometry (MS), ¹³C Nuclear Magnetic Resonance (NMR), and ¹H NMR data, this document furnishes the necessary benchmarks for the unambiguous identification of **3-Bromooctane**.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **3-Bromooctane** and its isomers. The distinct fragmentation patterns in mass spectrometry and the unique chemical shifts and coupling patterns in NMR spectroscopy serve as diagnostic fingerprints for each molecule.

Mass Spectrometry Data

The mass spectra of bromoalkanes are characterized by the presence of two molecular ion peaks of nearly equal intensity ([M]⁺ and [M+2]⁺), a hallmark of the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br). The primary fragmentation pathways involve the loss of the bromine radical and cleavage of the carbon-carbon bonds adjacent to the C-Br bond.



Fragment (m/z)	3- Bromooctane (Predicted)	1- Bromooctane	2- Bromooctane	Putative Fragment Identity
192/194	Present (low abundance)	Present (low abundance)	Present (low abundance)	[C ₈ H ₁₇ Br] ⁺ (Molecular Ion)
113	Major	Minor	Significant	[C ₈ H ₁₇] ⁺ (Loss of Br)
85	Minor	Significant	Minor	[C ₆ H ₁₃] ⁺
71	Significant	Significant	Significant	[C5H11]+
57	Base Peak	Base Peak	Base Peak	[C ₄ H ₉] ⁺
43	Significant	Significant	Significant	[C ₃ H ₇]+
29	Significant	Significant	Significant	[C₂H₅] ⁺

Data for 1-Bromooctane and 2-Bromooctane is sourced from publicly available spectral databases. Data for **3-Bromooctane** is based on established fragmentation patterns for secondary bromoalkanes.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Data

The chemical shift of the carbon atom bonded to the electronegative bromine atom is a key diagnostic feature in the ¹³C NMR spectra. The position of this downfield signal is highly indicative of the bromine's location on the alkyl chain.



Carbon Atom	3-Bromooctane (Predicted) Chemical Shift (ppm)	1-Bromooctane Chemical Shift (ppm)	2-Bromooctane Chemical Shift (ppm)
C1	~11.2	~33.9	~27.4
C2	~26.8	~31.8	~55.8
C3	~60.1	~28.7	~39.9
C4	~38.9	~28.1	~26.9
C5	~26.5	~22.7	~31.6
C6	~31.7	~31.8	~22.6
C7	~22.6	~14.1	~14.0
C8	~14.0	-	-

Predicted chemical shifts for **3-Bromooctane** were generated using online NMR prediction tools.[1][2][3][4][5] Data for 1-Bromooctane and 2-Bromooctane is from experimental spectra.

¹H Nuclear Magnetic Resonance (¹H NMR) Data

The 1 H NMR spectrum provides detailed information about the connectivity of protons in a molecule through chemical shifts, integration, and signal multiplicity. The proton on the carbon bearing the bromine (the α -proton) is the most downfield signal and its multiplicity reveals the number of adjacent protons.



Proton Assignment	3-Bromooctane (Predicted)	1-Bromooctane	2-Bromooctane
Chemical Shift (δ, ppm)			
H-3 (CHBr)	~4.1 (p)	-	-
H-1 (CH ₂ Br)	-	3.41 (t)	-
H-2 (CHBr)	-	-	~4.1 (sextet)
Other CH ₂	~1.2-1.9 (m)	~1.2-1.9 (m)	~1.2-1.9 (m)
СНз	~0.9 (t)	~0.9 (t)	~0.9 (t), ~1.7 (d)
Integration			
CHBr	1H	-	1H
CH₂Br	-	2H	-
CH ₂	10H	12H	10H
СНз	6H	3H	6Н
Multiplicity			
H-3	Pentet	-	-
H-1	-	Triplet	-
H-2	-	-	Sextet
Other CH ₂	Multiplet	Multiplet	Multiplet
CH₃	Triplet	Triplet	Triplet, Doublet

(p = pentet, t = triplet, sextet, m = multiplet, d = doublet) Predicted data for **3-Bromooctane** was generated using online NMR prediction tools.[1][2][3][4][5] Data for 1-Bromooctane and 2-Bromooctane is from experimental spectra.

Experimental Protocols



Standardized procedures are crucial for obtaining high-quality, reproducible spectroscopic data. The following are generalized protocols for the key analytical techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-50 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
- Instrumentation: The data should be acquired on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- ¹H NMR Acquisition:
 - Acquire a one-pulse spectrum with a 90° pulse.
 - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
 - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
 - Integrate the signals and determine the multiplicity of each peak.
- 13C NMR Acquisition:
 - Acquire a proton-decoupled spectrum to simplify the spectrum to singlets for each unique carbon.
 - Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
 - A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

Mass Spectrometry (MS)

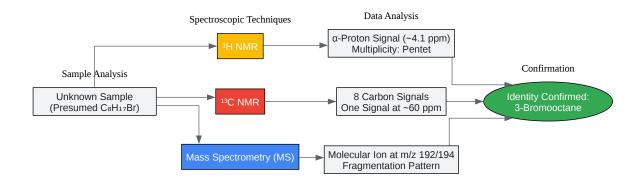
 Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or coupled with a gas chromatograph (GC-MS) for separation from any impurities.



- Ionization: Utilize electron ionization (EI) as the ionization source. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight) which separates them based on their mass-to-charge ratio (m/z).
- Detection: A detector records the abundance of each ion, generating a mass spectrum that plots ion abundance versus m/z.

Workflow for Spectroscopic Identification

The logical flow for confirming the identity of a sample as **3-Bromooctane** using the spectroscopic techniques discussed is illustrated in the following diagram.



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Caption: Workflow for the spectroscopic identification of **3-Bromooctane**.



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